3-Amino-3-(4-methoxyphenyl)-2-methylacrylonitrile

説明

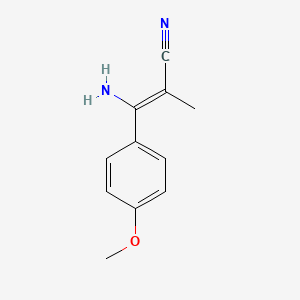

3-Amino-3-(4-methoxyphenyl)-2-methylacrylonitrile (CAS: 1050392-15-8) is an acrylonitrile derivative with a molecular formula of C₁₁H₁₂N₂O and a molecular weight of 188.23 g/mol . Its structure features:

- A nitrile group (-C≡N) at the β-position.

- A methyl group at the α-carbon.

- A 4-methoxyphenyl substituent and an amino group (-NH₂) at the γ-carbon.

Key physical properties include a density of 1.099 g/cm³ and a predicted boiling point of 405.4±35.0°C .

特性

IUPAC Name |

(Z)-3-amino-3-(4-methoxyphenyl)-2-methylprop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-8(7-12)11(13)9-3-5-10(14-2)6-4-9/h3-6H,13H2,1-2H3/b11-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDVPKCGRSDZCKH-FLIBITNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C1=CC=C(C=C1)OC)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C(\C1=CC=C(C=C1)OC)/N)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Hydrazine Hydrate Reduction Method

Recent patents reveal that using hydrazine hydrate is a preferred method due to safety, cost-effectiveness, and environmental considerations.

-

- Temperature: 40–80°C

- Reducing agent: 40–80 wt% hydrazine hydrate

- Molar ratio: 1.5–1.65:1 (hydrazine hydrate to nitro compound)

- Solvent: Alcohols (methanol, ethanol, or other C1–C3 alcohols), water, or mixtures

- Catalyst: Iron salts such as FeCl₃·6H₂O, FeSO₄·7H₂O, or Fe₂O₃ at 0.1–1.0 wt%

- Auxiliary agents: Carbon dust, silica gel, diatomaceous earth (0.5–2.0 wt%)

-

- Dissolve the nitro precursor in the solvent within a reactor.

- Add catalyst and auxiliary agents.

- Heat to 40–80°C.

- Slowly add hydrazine hydrate over 1–3 hours.

- Maintain reaction until completion, monitored via TLC or HPLC.

- Filter out catalysts and auxiliary agents.

- Recover excess solvent via distillation for reuse.

- Obtain the amino product with high purity (>99%).

- Avoids high-pressure hydrogen or hazardous gases.

- Simple equipment requirements.

- Environmentally friendly with recyclable auxiliaries.

Catalytic Hydrogenation

Although effective, catalytic hydrogenation requires high-pressure hydrogen and specialized equipment, making it less favorable for large-scale industrial processes due to safety concerns and catalyst poisoning risks.

Alternative Chemical Reduction Routes

Other methods include:

- Iron powder reduction : Traditional but environmentally problematic due to large quantities of iron sludge.

- SnCl₂ or other metal reductions : Less common due to cost and waste management issues.

- Use of sodium dithionite : Possible but less industrially established.

Summary of Preparation Data and Process Parameters

| Method | Reducing Agent | Solvent Type | Catalyst Type | Temperature (°C) | Yield (%) | Remarks |

|---|---|---|---|---|---|---|

| Hydrazine hydrate reduction | 40–80 wt% hydrazine hydrate | Alcohols, water | FeCl₃·6H₂O, FeSO₄·7H₂O, Fe₂O₃ | 40–80 | 94–99 | Recyclable auxiliaries, mild conditions |

| Catalytic hydrogenation | Hydrogen gas | Organic solvents (ethanol, methanol) | Noble metals (Pd, Pt, Raney Ni) | 80–100 (pressure-dependent) | 85–98 | Requires high-pressure equipment |

| Iron powder reduction | Iron powder | Acidic aqueous solutions | None | 60–80 | Variable | Environmental concerns, less preferred |

Research Findings and Optimization Strategies

- Catalyst loading significantly influences yield and purity. Optimal catalyst levels are around 0.1–0.5 wt%.

- Reaction temperature should be maintained within 40–80°C to balance reaction rate and safety.

- Solvent choice impacts solubility and reaction kinetics; alcohol-water mixtures are often optimal.

- Auxiliary agents like carbon dust facilitate reduction and prevent catalyst poisoning.

化学反応の分析

Types of Reactions

3-Amino-3-(4-methoxyphenyl)-2-methylacrylonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitrile oxides.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrile oxides, while reduction can produce primary amines.

科学的研究の応用

3-Amino-3-(4-methoxyphenyl)-2-methylacrylonitrile has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

作用機序

The mechanism of action of 3-Amino-3-(4-methoxyphenyl)-2-methylacrylonitrile involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

類似化合物との比較

3-Amino-3-(4-chlorophenyl)-1-(4-methoxyphenyl)-2-propenone and Isomers

Structure : These isomers (e.g., 6e ) replace the nitrile group with a ketone (-C=O) and vary substituent positions (chlorophenyl vs. methoxyphenyl) .

Key Data :

- ¹H NMR : OCH₃ at δ 3.86 ppm; aromatic protons at δ 6.92–7.91 ppm .

- Isomer Ratio : 1:2 (chlorophenyl/methoxyphenyl positional isomers) .

- Separation Challenge: Cannot be resolved chromatographically due to structural similarity .

Implications : The ketone group increases polarity compared to the nitrile in the target compound, while chlorine’s electron-withdrawing nature contrasts with methoxy’s donating effects.

4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k)

Structure: A quinoline derivative synthesized via Pd-catalyzed cross-coupling . Key Data:

- Melting Point : 223–225°C (vs. target compound’s liquid state at RT).

- Synthesis : Uses PdCl₂(PPh₃)₂, PCy₃, and K₂CO₃ in DMF .

Implications: The rigid quinoline backbone enhances thermal stability, making 4k suitable for high-temperature applications. The absence of a nitrile group reduces electrophilicity compared to acrylonitriles.

3-Amino-2-methyl-3-phenyl-acrylonitrile

Structure : Lacks the 4-methoxyphenyl group, replaced by a simple phenyl ring .

Key Data :

Bis-(4-methoxyphenyl)aminophenyl Chromophores

Structure: Chromophores with bis-(4-methoxyphenyl) donors (e.g., compound A) . Key Data:

- λₘₐₓ : 745 nm (slightly blue-shifted vs. YLD156 at 753 nm).

- Electronic Effects : High-energy absorption bands attributed to dianisyl groups .

Comparative Data Table

生物活性

3-Amino-3-(4-methoxyphenyl)-2-methylacrylonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C11H12N2O

- Molecular Weight : 188.23 g/mol

The compound features a methoxy group attached to a phenyl ring, which contributes to its biological activity by influencing its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound may serve as a potential lead for the development of new antimicrobial agents.

Anticancer Properties

In addition to antimicrobial activity, this compound has shown promise in anticancer research. Studies have explored its effects on various cancer cell lines:

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.5 | Induction of apoptosis |

| A549 (Lung) | 12.0 | Inhibition of cell proliferation |

| HeLa (Cervical) | 18.7 | Cell cycle arrest at G2/M phase |

The mechanism of action appears to involve the induction of apoptosis and disruption of the cell cycle, highlighting the compound's potential as an anticancer agent.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been found to inhibit key enzymes involved in cell proliferation and survival pathways. For example, it can modulate the activity of cyclin-dependent kinases (CDKs), leading to cell cycle arrest.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated that the compound significantly inhibited bacterial growth, suggesting its potential application in treating infections caused by resistant strains.

Case Study 2: Cancer Cell Line Studies

In another study published in the Journal of Medicinal Chemistry, the anticancer effects of the compound were assessed on various cancer cell lines. The researchers observed that treatment with this compound led to a dose-dependent decrease in cell viability, with significant effects noted at concentrations as low as 10 µM.

Q & A

Q. What are the standard synthetic routes for 3-Amino-3-(4-methoxyphenyl)-2-methylacrylonitrile, and how can reaction conditions be optimized for yield?

The compound is typically synthesized via Knoevenagel condensation , where a β-keto nitrile reacts with an aromatic aldehyde under basic catalysis. Optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF, ethanol) enhance reaction rates.

- Catalyst choice : Piperidine or ammonium acetate improves condensation efficiency.

- Temperature control : Reactions are often conducted at 60–80°C to balance yield and side-product formation. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. What spectroscopic and crystallographic methods are recommended for confirming the structure of this compound?

- Single-crystal X-ray diffraction (SC-XRD) : Provides definitive structural proof, including bond lengths (mean C–C: 0.004 Å) and angles. Use data-to-parameter ratios >12.6 and R-factors <0.054 for reliability .

- Spectroscopy :

- ¹H/¹³C NMR : Verify substituent positions (e.g., methoxy group at δ ~3.8 ppm in ¹H NMR).

- IR : Confirm nitrile (C≡N) stretch at ~2200 cm⁻¹ .

Advanced Research Questions

Q. How can researchers address discrepancies in reported crystallographic data (e.g., bond lengths, angles) for this compound?

Discrepancies often arise from crystallographic refinement protocols or thermal motion artifacts . Mitigation strategies include:

- Data quality metrics : Compare R-values (e.g., R = 0.054 vs. wR = 0.168) and check for outliers in residual electron density maps .

- Software validation : Reprocess raw data using programs like SHELXL or Olex2 to ensure consistency in refinement .

- Temperature effects : Analyze data collected at 295 K vs. lower temperatures to account for thermal displacement .

Q. What computational approaches are suitable for studying the electronic properties and reactivity of this acrylonitrile derivative?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Basis sets like B3LYP/6-311++G(d,p) are recommended .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding, π–π stacking) using CrystalExplorer software .

- Molecular docking : Evaluate binding affinities with biological targets (e.g., enzymes) using AutoDock Vina .

Q. How does the presence of the methoxy group influence the compound's conformation and intermolecular interactions in the solid state?

The 4-methoxyphenyl group induces:

- Steric effects : Distorts the acrylonitrile backbone, favoring a non-planar conformation (torsion angle: 5–10°) .

- Intermolecular interactions : Methoxy oxygen participates in C–H···O hydrogen bonds (2.7–3.0 Å), stabilizing crystal packing .

- Electron donation : Enhances aromatic π-electron density, affecting reactivity in substitution reactions .

Q. What strategies are effective for modifying the amino and nitrile functional groups to explore structure-activity relationships?

- Amino group modifications :

- Protection : Use Boc or Fmoc groups to prevent undesired side reactions.

- Derivatization : React with acyl chlorides to form amides for bioactivity screening .

- Nitrile group modifications :

- Hydrolysis : Convert to carboxylic acids under acidic conditions.

- Nucleophilic addition : React with Grignard reagents to form ketones .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。